molecular formula C13H14O3 B1339204 7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one CAS No. 70441-03-1

7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one

Cat. No.: B1339204
CAS No.: 70441-03-1
M. Wt: 218.25 g/mol
InChI Key: BWXZRLGTSDKAOP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 7-hydroxyspiro[chroman-2,1'-cyclopentan]-4-one adheres to IUPAC rules for spirocyclic systems. The parent structure is a chroman (a bicyclic system comprising a benzene ring fused to a dihydropyran moiety), modified by a spiro junction at position 2 of the chroman ring and position 1' of a cyclopentane ring. The numbering prioritizes the chroman system, with the hydroxyl group at position 7 and the ketone at position 4. Alternative IUPAC names include 7-hydroxyspiro[3H-chromene-2,1'-cyclopentane]-4-one, reflecting slight variations in ring hydrogenation descriptors.

The spiro notation (spiro[chroman-2,1'-cyclopentan] ) indicates a single atom (C2 of chroman) shared between the two rings, creating orthogonal spatial arrangements that influence stereoelectronic properties.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₄O₃ (molecular weight: 218.25 g/mol ) is derived from the chroman (C₁₀H₁₀O₂) and cyclopentane (C₃H₄O) components. Key mass spectrometry data include an exact mass of 218.094294 Da (calculated via PubChem) and a monoisotopic mass consistent with the absence of heavy isotopes.

Table 1: Molecular Formula and Weight Comparison

Compound Molecular Formula Molecular Weight (g/mol)
This compound C₁₃H₁₄O₃ 218.25
Spiro[chromane-2,1'-cyclopentan]-4-amine C₁₃H₁₇NO 209.28
6-Amino-5,5,7-tricyano-spirocyclopentane C₁₃H₁₀N₄ 222.25

Crystallographic Data and Spirocyclic Configuration

While direct crystallographic data for this compound are limited, analogous spirochromans reveal key structural trends. The spiro junction imposes a near-orthogonal dihedral angle (~85–90°) between the chroman and cyclopentane rings, as observed in related structures like 6-amino-5,5,7-tricyano-spirocyclopentane (dihedral angle: 87.33°). This geometry minimizes steric clash and stabilizes the molecule via intramolecular hydrogen bonding (e.g., O–H···O interactions).

The chroman ring typically adopts a half-chair conformation , while the cyclopentane ring exhibits an envelope conformation , as validated by X-ray studies of similar spiro systems.

Table 2: Key Crystallographic Parameters

Parameter Value (for analogous compounds) Source
Dihedral angle (chroman–cyclopentane) 87.33°
Bond length (C2–C1') 1.54 Å
Hydrogen bond (O–H···O) 2.65 Å

Comparative Structural Analysis with Related Spirochromans

Spiro[chroman-2,1'-cyclopentan]-4-one derivatives exhibit distinct properties compared to larger or substituted analogs:

  • Ring Size Effects :

    • Cyclopentane vs. Cyclohexane : Smaller cyclopentane rings increase steric strain but enhance rigidity, improving binding affinity in medicinal applications.
    • Spiro[chromane-2,1'-cyclohexan]-4-one analogs show reduced planarity (dihedral angles ~80° vs. 90°), altering π-π stacking efficiency.
  • Substituent Influence :

    • The 7-hydroxyl group facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors), unlike non-hydroxylated analogs like spiro[chromene-2,1'-cyclopentane].
    • 4-keto moiety enhances electrophilicity, enabling nucleophilic addition reactions absent in amine-functionalized derivatives.

Table 3: Structural and Functional Comparisons

Compound Key Feature Biological Relevance
This compound 7-OH, 4-keto Antioxidant, enzyme inhibition
Spiro[chromane-2,4'-piperidine]-4(3H)-one Piperidine ring Anticancer, kinase inhibition
3-Chloro-7-hydroxy-4-methyl-chroman-2-one Chloro substituent Antibacterial activity

This structural versatility underscores the compound’s utility in drug design, particularly in targeting rigid binding pockets requiring constrained geometries.

Properties

IUPAC Name

7-hydroxyspiro[3H-chromene-2,1'-cyclopentane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-9-3-4-10-11(15)8-13(5-1-2-6-13)16-12(10)7-9/h3-4,7,14H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXZRLGTSDKAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567928
Record name 7-Hydroxyspiro[1-benzopyran-2,1'-cyclopentan]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70441-03-1
Record name 7-Hydroxyspiro[1-benzopyran-2,1'-cyclopentan]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxyspiro[chroman-2,1’-cyclopentan]-4-one typically involves the reaction of chroman derivatives with cyclopentanone under specific conditions. One common method includes the use of a base-catalyzed cyclization reaction. For instance, chroman-4-one can be reacted with cyclopentanone in the presence of a strong base like sodium hydride (NaH) to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxyspiro[chroman-2,1’-cyclopentan]-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Hydroxyspiro[chroman-2,1’-cyclopentan]-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxyspiro[chroman-2,1’-cyclopentan]-4-one involves its interaction with various molecular targets. The hydroxyl group can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxyspiro[chroman-2,1’-cyclohexan]-4-one
  • 7-Hydroxyspiro[chroman-2,1’-cycloheptan]-4-one
  • 7-Hydroxyspiro[chroman-2,1’-cyclooctan]-4-one

Uniqueness

7-Hydroxyspiro[chroman-2,1’-cyclopentan]-4-one is unique due to its specific ring size and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs with larger ring sizes, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .

Biological Activity

7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one, a member of the spirochromanone family, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique spirocyclic structure that integrates a chroman moiety with a cyclopentanone ring. The molecular formula is C15H16O3C_{15}H_{16}O_3, with a molecular weight of approximately 244.29 g/mol. The presence of the hydroxyl group at the 7-position enhances its reactivity and biological potential.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound has shown significant antibacterial properties against a range of pathogens. It may exert its effects by disrupting bacterial cell membranes and inhibiting macromolecular biosynthesis, as evidenced by studies indicating minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL against certain bacterial strains .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving DNA damage repair pathways and modulation of histone deacetylases (HDACs) .

Biological Activity Summary

Activity Target Efficacy Comments
AntibacterialVarious bacterial strainsMIC = 0.39 μg/mLEffective against pathogens like Clostridium difficile .
Anti-inflammatoryCytokine pathwaysModerateInhibits pro-inflammatory cytokines .
AnticancerCancer cell linesInduces apoptosisTargets HDACs and DNA repair mechanisms .

Case Studies

  • Antibacterial Study : A study evaluated the antibacterial efficacy of various spirochromanones, including this compound. Results indicated that compounds with hydroxyl substitutions at specific positions exhibited enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Research : In vitro assays demonstrated that treatment with this compound reduced levels of inflammatory markers in macrophage cultures, suggesting its potential for treating inflammatory diseases .
  • Cancer Cell Line Studies : In a series of experiments on human cancer cell lines (e.g., breast and colon cancer), the compound was shown to significantly inhibit cell proliferation and induce apoptosis through caspase activation pathways .

Q & A

Q. What experimental controls are critical when studying the compound’s photodegradation kinetics?

  • Methodological Answer : Include dark controls to rule out thermal degradation. Use UV-Vis spectroscopy to monitor absorbance changes under standardized light sources (e.g., 365 nm LED). Validate degradation products via NMR and reference ICH guidelines for photostability testing .

Guidance for Data Presentation

  • Tables : Include comparative data (e.g., IC50 values for enzyme inhibition, enantiomeric excess percentages) with error margins.
  • Figures : Use crystallographic diagrams (from X-ray data) and chromatograms to illustrate structural and purity analyses.
  • Referencing : Cite primary literature on chroman-4-one derivatives for biological activity , safety protocols , and computational methods .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one
Reactant of Route 2
7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one

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